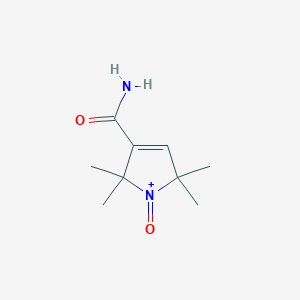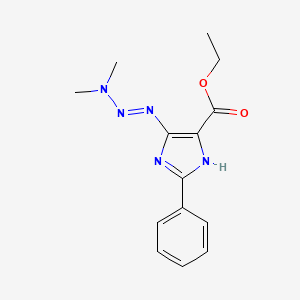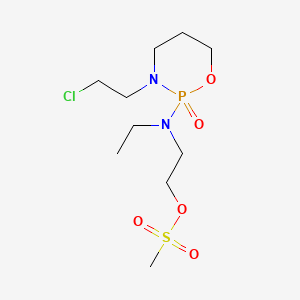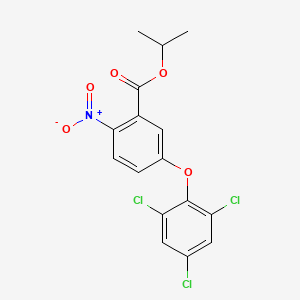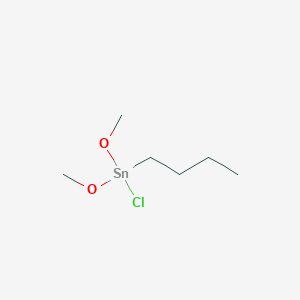
S-(2,4-Dinitrophenyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,4-Dinitrophenyl) ethanethioate: is an organic compound that belongs to the class of thioesters. It is characterized by the presence of a thioester functional group (R-S-CO-R’) and two nitro groups attached to a phenyl ring. This compound is known for its reactivity and is often used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl) ethanethioate typically involves the reaction of ethanethioic acid with 2,4-dinitrophenyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired thioester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2,4-Dinitrophenyl) ethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thioesters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: S-(2,4-Dinitrophenyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities, particularly those involving thioesterases and other sulfur-metabolizing enzymes.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new therapeutic agents and to study drug metabolism.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-(2,4-Dinitrophenyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The thioester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro groups can undergo reduction or other transformations, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
S-(2,4-Dinitrophenyl) glutathione: Similar in structure but contains a glutathione moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a thioester.
2,4-Dinitrophenol: Lacks the thioester group and is known for its use as a metabolic stimulant.
Uniqueness: S-(2,4-Dinitrophenyl) ethanethioate is unique due to its combination of a thioester group and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.
Propriétés
Numéro CAS |
40640-80-0 |
|---|---|
Formule moléculaire |
C8H6N2O5S |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
S-(2,4-dinitrophenyl) ethanethioate |
InChI |
InChI=1S/C8H6N2O5S/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 |
Clé InChI |
DDJRYIBJLCHDGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


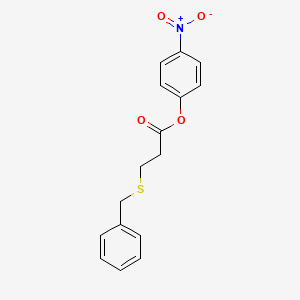
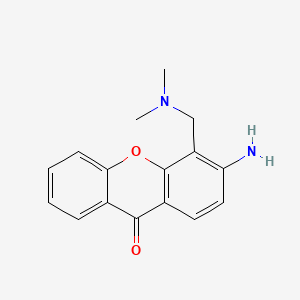
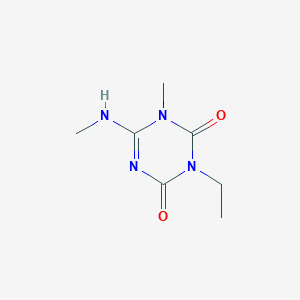


![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)

